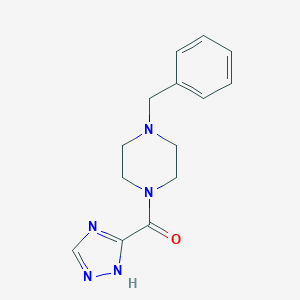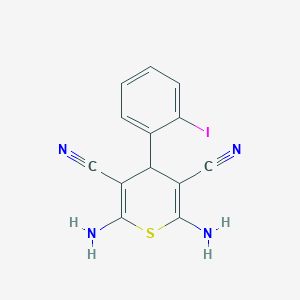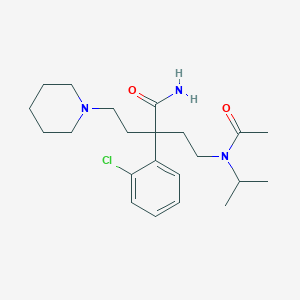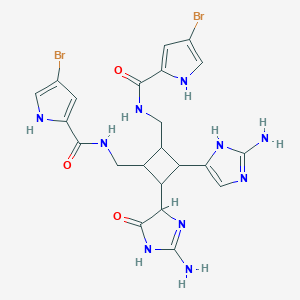
3,4-Dihydrodihydroxydibenz(a,j)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydrodihydroxydibenz(a,j)anthracene (DDA) is a polycyclic aromatic hydrocarbon (PAH) that is found in various environmental sources, including tobacco smoke, diesel exhaust, and grilled or charred foods. DDA has been identified as a potent carcinogen and mutagen, with the ability to cause DNA damage and initiate tumor formation. However, DDA has also been studied for its potential therapeutic applications in cancer treatment.
作用機序
3,4-Dihydrodihydroxydibenz(a,j)anthracene exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between 3,4-Dihydrodihydroxydibenz(a,j)anthracene and DNA molecules. These adducts can cause mutations and DNA damage, leading to the initiation of tumor formation. 3,4-Dihydrodihydroxydibenz(a,j)anthracene has also been shown to activate various signaling pathways involved in cancer development, including the p53 pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
3,4-Dihydrodihydroxydibenz(a,j)anthracene has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. 3,4-Dihydrodihydroxydibenz(a,j)anthracene exposure has also been linked to increased levels of reactive oxygen species (ROS) and decreased levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, 3,4-Dihydrodihydroxydibenz(a,j)anthracene exposure has been associated with changes in gene expression and alterations in cell cycle regulation.
実験室実験の利点と制限
3,4-Dihydrodihydroxydibenz(a,j)anthracene is a potent carcinogen and mutagen, making it a useful tool for studying the mechanisms of cancer development. However, its toxicity and potential health risks make it challenging to work with in laboratory settings. Careful handling and disposal procedures are necessary to prevent exposure and contamination.
将来の方向性
Future research on 3,4-Dihydrodihydroxydibenz(a,j)anthracene should focus on its potential therapeutic applications in cancer treatment. Studies should explore the mechanisms underlying 3,4-Dihydrodihydroxydibenz(a,j)anthracene-induced apoptosis and tumor growth inhibition, as well as its potential synergistic effects with chemotherapy drugs. Additionally, research should investigate the safety and efficacy of 3,4-Dihydrodihydroxydibenz(a,j)anthracene in animal models and clinical trials.
合成法
3,4-Dihydrodihydroxydibenz(a,j)anthracene can be synthesized through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the reaction of benzene derivatives with anthracene, followed by hydrogenation and hydroxylation. Microbial transformation involves the use of bacteria or fungi to convert anthracene into 3,4-Dihydrodihydroxydibenz(a,j)anthracene through hydroxylation and reduction reactions.
科学的研究の応用
3,4-Dihydrodihydroxydibenz(a,j)anthracene has been extensively studied for its carcinogenic properties, with research focusing on its mechanism of action and its potential role in cancer development. However, recent studies have also explored the potential therapeutic applications of 3,4-Dihydrodihydroxydibenz(a,j)anthracene in cancer treatment. 3,4-Dihydrodihydroxydibenz(a,j)anthracene has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
特性
CAS番号 |
114326-33-9 |
|---|---|
分子式 |
C24H24N2O6S |
分子量 |
312.4 g/mol |
IUPAC名 |
(7S,8S)-pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-14-6-5-13-3-1-2-4-16(13)19(14)12-20(15)17/h1-12,21-24H/t21-,22-/m0/s1 |
InChIキー |
FQBLNMVYPJPBRV-VXKWHMMOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H](C=C5)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
関連するCAS |
114326-32-8 (di-acetate) |
同義語 |
3,4-DDDA 3,4-dihydrodihydroxydibenz(a,j)anthracene 3,4-dihydrodioldibenz(a,j)anthracene 3,4-dihydrodioldibenz(a,j)anthracene diacetate dibenz(a,j)anthracene-3,4-dihydrodiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)

![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)
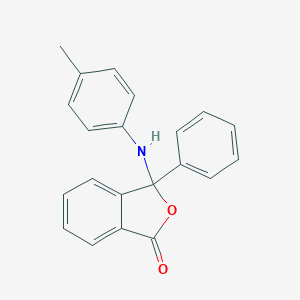

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
